B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid
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Overview
Description
B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry . The compound features a benzimidazole ring, which is a fused heterocyclic structure containing nitrogen atoms, and a boronic acid group, which is characterized by the presence of a boron atom bonded to two hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production of boronic acids, including B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group acts as a Lewis acid, binding to Lewis bases such as hydroxyl or amino groups on biomolecules . This interaction can inhibit the activity of enzymes by blocking their active sites, leading to various biological effects .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a benzimidazole ring.
2-Methyl-1H-benzimidazol-6-ylboronic acid: Similar structure but with a single methyl group on the benzimidazole ring.
Uniqueness: B-(1,2-Dimethyl-1H-benzimidazol-6-yl)boronic acid is unique due to the presence of two methyl groups on the benzimidazole ring, which can influence its chemical reactivity and binding properties. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
866332-19-6 |
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Molecular Formula |
C9H11BN2O2 |
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(2,3-dimethylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5,13-14H,1-2H3 |
InChI Key |
PIZRHUKYZFZXCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(N2C)C)(O)O |
Origin of Product |
United States |
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